1H-Pyrazole-5-carbothioamide

Description

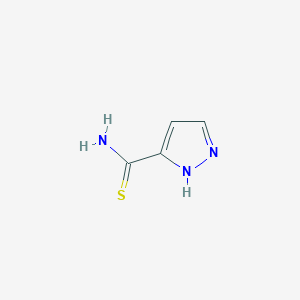

Structure

3D Structure

Properties

IUPAC Name |

1H-pyrazole-5-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3S/c5-4(8)3-1-2-6-7-3/h1-2H,(H2,5,8)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQGBNXIKIHVWIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595427 | |

| Record name | 1H-Pyrazole-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314902-85-6 | |

| Record name | 1H-Pyrazole-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrazole-5-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1H-Pyrazole-5-carbothioamide chemical properties and structure

An In-depth Technical Guide to 1H-Pyrazole-5-carbothioamide: Structure, Properties, and Therapeutic Potential

Abstract

This compound is a heterocyclic compound featuring a pyrazole ring functionalized with a thioamide group. The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, known for its presence in numerous biologically active compounds.[1][2] The addition of the carbothioamide moiety, a known pharmacophore that enhances molecular interactions, creates a molecule of significant interest to researchers in drug discovery and materials science. This technical guide provides a comprehensive overview of the structure, physicochemical properties, spectroscopic characterization, synthesis, and the broad therapeutic potential of the this compound core. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their work.

Introduction: The Intersection of Two Potent Pharmacophores

The field of medicinal chemistry is driven by the search for novel molecular frameworks that can effectively interact with biological targets to elicit a therapeutic response. Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has long been recognized for its metabolic stability and versatile synthetic accessibility.[3] Its derivatives form the basis of numerous commercial drugs, including the anti-inflammatory agent Celecoxib.[1]

Parallelly, the thioamide (-CSNH₂) functional group, a bioisostere of the amide group, offers unique chemical properties, including enhanced hydrogen bonding capabilities, improved metabolic stability in some contexts, and the ability to chelate metal ions, which is crucial for inhibiting metalloenzymes. The strategic combination of these two pharmacophores in this compound yields a scaffold with significant potential for developing new therapeutic agents across a range of diseases.

Molecular Structure and Physicochemical Properties

The fundamental structure of this compound consists of a pyrazole ring with a carbothioamide group attached at the C5 position. A critical aspect of its structure is the existence of tautomerism, which can influence its chemical reactivity and biological interactions.

-

Annular Tautomerism: The proton on the pyrazole ring's nitrogen can reside on either N1 or N2.

-

Thione-Thiol Tautomerism: The carbothioamide group can exist in the thione (C=S) or the thiol (C-SH) form.

These equilibria are crucial for understanding the molecule's behavior in different chemical environments.

Caption: Structure of this compound and its tautomerism.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₅N₃S | [4] |

| Molecular Weight | 127.17 g/mol | [5] |

| CAS Number | 33064-36-7 (for 5-carboxamide analog) | [6] |

| IUPAC Name | This compound | [4] |

| Topological Polar Surface Area | 75.9 Ų (Predicted) | [5] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Predicted LogP | 0.1 | [5] |

Spectroscopic and Crystallographic Analysis

Detailed characterization is essential for confirming the structure and purity of synthesized compounds. Based on studies of closely related derivatives, the following spectroscopic signatures are expected for the this compound scaffold.

-

¹H NMR Spectroscopy: The spectrum would feature distinct signals for the two protons on the pyrazole ring (C3-H and C4-H). The protons of the thioamide NH₂ group would typically appear as a broad singlet, which is exchangeable with D₂O.[7]

-

¹³C NMR Spectroscopy: Resonances for the three pyrazole ring carbons are expected, with the carbon of the C=S group appearing significantly downfield (typically δ > 170 ppm).[7][8]

-

Infrared (IR) Spectroscopy: Key absorption bands would include N-H stretching vibrations (around 3200-3400 cm⁻¹), C=N stretching of the pyrazole ring, and a characteristic C=S stretching vibration (around 1100-1200 cm⁻¹).[7][9]

-

Mass Spectrometry: The mass spectrum should display a prominent molecular ion peak (M⁺) corresponding to the compound's molecular weight.[7][10]

-

X-ray Crystallography: Single-crystal X-ray diffraction studies on derivatives reveal that the pyrazole ring is typically planar.[11] The solid-state structure is often stabilized by an extensive network of intermolecular hydrogen bonds, commonly involving the thioamide group (e.g., N-H···S and N-H···N interactions), leading to the formation of well-defined supramolecular architectures.[11][12]

Synthesis and Reactivity

The synthesis of pyrazole carbothioamides is versatile, with the most prevalent method involving the cyclocondensation of an appropriate α,β-unsaturated carbonyl compound (chalcone) with thiosemicarbazide. This approach allows for significant molecular diversity by modifying the chalcone precursor.

Caption: General workflow for the synthesis of pyrazoline carbothioamides.

Experimental Protocol: Synthesis of a 4,5-dihydro-1H-pyrazole-1-carbothioamide Derivative

This protocol describes a representative synthesis via the cyclocondensation of a chalcone with thiosemicarbazide, a widely cited and robust method.[8][10][13]

-

Chalcone Synthesis:

-

Dissolve an equimolar amount of a substituted aromatic aldehyde and a substituted acetophenone in ethanol.

-

Add an aqueous solution of a base (e.g., NaOH or KOH) dropwise while stirring at room temperature. The base acts as a catalyst for the Claisen-Schmidt condensation.

-

Continue stirring for 2-4 hours. The formation of a precipitate indicates product formation.

-

Filter the solid chalcone, wash with cold water until the filtrate is neutral, and recrystallize from ethanol.

-

-

Cyclocondensation to Form Pyrazoline:

-

To a solution of the purified chalcone (1 equivalent) in a suitable solvent like ethanol or methanol, add thiosemicarbazide (1.1 equivalents).

-

Add a catalytic amount of an acid (e.g., a few drops of concentrated HCl) or a base (e.g., NaOH) to the mixture.[8] The catalyst facilitates the initial Michael addition of the hydrazine to the chalcone, followed by intramolecular cyclization and dehydration to form the pyrazoline ring.

-

Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.

-

Filter the solid product, wash with cold ethanol, and dry.

-

Purify the crude product by column chromatography or recrystallization to obtain the final 3,5-disubstituted-4,5-dihydro-1H-pyrazole-1-carbothioamide.[13]

-

Applications in Drug Development

The this compound scaffold and its derivatives have demonstrated a remarkable breadth of biological activities, making them highly attractive for therapeutic applications.

-

Antimicrobial and Antifungal Agents: Numerous studies have reported the potent activity of pyrazole carbothioamides against various bacterial and fungal strains.[10] Compounds have shown excellent inhibition against S. aureus, E. coli, A. niger, and A. flavus, with minimum inhibitory concentrations (MICs) comparable to standard drugs.[8][10]

-

Anticancer Activity: Derivatives have been investigated as potential anticancer agents.[14] The pyrazole scaffold can be designed to inhibit specific enzymes crucial for cancer cell proliferation, such as Cyclin-Dependent Kinases (CDKs) or tyrosine kinases. The mechanism often involves inducing apoptosis in cancer cells.

-

Enzyme Inhibition: The scaffold is effective for designing enzyme inhibitors. For instance, certain derivatives have been shown to be potent inhibitors of cyclooxygenase-2 (COX-2), suggesting anti-inflammatory potential.[7] Others have been developed as effective urease inhibitors.

-

Anthelmintic Agents: Novel 1-methyl-1H-pyrazole-5-carboxamide derivatives (a closely related analog) have shown potent activity against parasitic nematodes like Haemonchus contortus, highlighting the scaffold's potential in veterinary and human medicine to combat parasitic infections.[15]

Caption: Potential inhibition of the PI3K/AKT pathway by pyrazole derivatives.[16]

Safety and Handling

While specific toxicity data for the parent this compound is not widely available, standard laboratory safety precautions should be observed. Closely related analogs, such as 1H-pyrazole-5-carboxamide, are classified as harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[6] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound represents a synthetically accessible and highly versatile molecular scaffold. The combination of the proven pyrazole core with the chemically robust thioamide functional group provides a powerful platform for the design of novel bioactive molecules. The extensive research into its derivatives, demonstrating potent antimicrobial, anticancer, and enzyme-inhibiting properties, underscores its significant potential. This guide serves as a foundational resource for scientists aiming to explore and exploit the rich chemistry and therapeutic promise of this important heterocyclic compound.

References

-

Synthesis of pyrazole-1-carbothioamide 5 and pyrido[2,3-d]pyrimidinthione derivatives 7a,b. ResearchGate. Available from: [Link]

-

Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. (2021). Letters in Applied NanoBioScience. Available from: [Link]

-

This compound. PubChem, National Institutes of Health. Available from: [Link]

-

Design, synthesis and biological evaluation of 1H-pyrazole-5-carboxamide derivatives as potential fungicidal and insecticidal agents. ResearchGate. Available from: [Link]

-

1H-Pyrazole-5-carboxamide. PubChem, National Institutes of Health. Available from: [Link]

-

3-Methyl-5-oxo-4-(2-phenylhydrazinylidene)-4,5-dihydro-1H-pyrazole-1-carbothioamide. Acta Crystallographica Section E. Available from: [Link]

-

Novel 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives with Potent Anthelmintic Activity. (2019). Journal of Medicinal Chemistry. Available from: [Link]

-

5-Hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide. National Institutes of Health. Available from: [Link]

-

Synthesis of 5‐hydroxy‐1H‐pyrazole‐1‐carbothioamide derivative 14. ResearchGate. Available from: [Link]

-

Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents. (2022). ACS Omega. Available from: [Link]

-

1H-Pyrazole-1-carbothioamide, 4,5-dihydro-N,3-diphenyl-. LookChem. Available from: [Link]

-

Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. Available from: [Link]

-

Current status of pyrazole and its biological activities. (2014). PubMed Central, National Institutes of Health. Available from: [Link]

-

5-(1H-pyrazol-5-yl)-1H-pyrazole-4-carbothioamide. PubChem, National Institutes of Health. Available from: [Link]

-

A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. (2021). Biointerface Research in Applied Chemistry. Available from: [Link]

-

An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. (2017). International Journal of ChemTech Research. Available from: [Link]

-

Synthesis, characterization of 3,5-disubstitutedaryl-4,5-dihydro-1H- pyrazole-1-carbothioamide derivatives. (2023). Journal of Education for Pure Science. Available from: [Link]

-

IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a). ResearchGate. Available from: [Link]

-

Proposed reaction mechanism for the formation of pyrazole-carbothioamide. ResearchGate. Available from: [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

-

1H-Pyrazole-5-carboxamide, 3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-. U.S. Environmental Protection Agency. Available from: [Link]

-

N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide. ChemSynthesis. Available from: [Link]

-

1H-Pyrazole-1-carbothioamide. PubChem, National Institutes of Health. Available from: [Link]

-

Pyrazole Carbothioamide Analogues: Synthesis, Characterisation and Antifungal Evaluation. ResearchGate. Available from: [Link]

Sources

- 1. jchr.org [jchr.org]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. This compound | C4H5N3S | CID 18669479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1H-Pyrazole-1-carbothioamide | C4H5N3S | CID 1480595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1H-Pyrazole-5-carboxamide | C4H5N3O | CID 15239624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. One moment, please... [nanobioletters.com]

- 11. 3-Methyl-5-oxo-4-(2-phenylhydrazinylidene)-4,5-dihydro-1H-pyrazole-1-carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5-Hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Novel 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives with Potent Anthelmintic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Strategic Screening of Pyrazole Carbothioamide Derivatives for Novel Bioactivities

An In-Depth Technical Guide:

The Pyrazole Carbothioamide Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole nucleus is a five-membered aromatic heterocycle that serves as a cornerstone in the design of pharmacologically active agents.[1][2] Its derivatives are integral to a range of clinically approved drugs, including the anti-inflammatory agent celecoxib and the analgesic difenamizole.[1][3] The incorporation of a carbothioamide moiety (-CSNH₂) often enhances the biological profile of the pyrazole core, contributing to a diverse array of activities such as anticancer, antimicrobial, and anti-inflammatory effects.[4][5][6] This structural combination presents a "privileged scaffold" that has attracted significant attention for its potential to interact with various biological targets, making it a fertile ground for drug discovery.[1][6]

The journey from a novel synthesized compound to a viable drug candidate is contingent on a rigorous and logically structured screening cascade. The initial synthesis, often achieved through methods like the cyclocondensation of chalcones with thiosemicarbazide, yields the foundational derivatives for evaluation.[4][7][8] This guide outlines the subsequent critical phase: the systematic and efficient screening of these compounds to uncover their therapeutic potential.

The Screening Cascade: A Multi-Tiered Approach to Hit Identification

A successful screening campaign is not a monolithic process but a phased workflow. It begins with broad, high-throughput primary assays to identify initial "hits" and progressively narrows the field through more complex, mechanism-oriented secondary and tertiary assays. This strategy conserves resources by focusing intensive efforts only on the most promising candidates.

Anticancer Activity Screening

A significant body of research highlights the potent antiproliferative properties of pyrazole carbothioamide derivatives against various human cancer cell lines, including lung (A549), cervical (HeLa), breast (MCF-7), and colon (HCT116) cancers.[4][9][10] The primary goal of anticancer screening is to identify compounds that selectively kill cancer cells while sparing normal, healthy cells.

Primary Assay: In Vitro Cytotoxicity Evaluation

The foundational experiment in anticancer screening is the assessment of a compound's cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method widely employed for this purpose.[4][11]

Causality Behind the Protocol: The assay's logic rests on the principle that only metabolically active, viable cells can reduce the yellow tetrazolium salt (MTT) into a purple formazan product via mitochondrial reductase enzymes. The amount of purple formazan produced is directly proportional to the number of living cells. A potent anticancer compound will result in fewer viable cells and thus a weaker purple signal.

Step-by-Step Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 1 × 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

-

Compound Treatment: Prepare serial dilutions of the pyrazole carbothioamide derivatives in the appropriate cell culture medium. Replace the old medium in the wells with medium containing the test compounds at various concentrations (e.g., 1 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Staurosporine or Doxorubicin).[4]

-

Incubation: Incubate the treated plates for 48-72 hours. The duration is critical to allow the compounds sufficient time to exert their cytotoxic effects.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value—the concentration at which 50% of cell growth is inhibited.

Data Presentation: Cytotoxicity of Representative Derivatives

| Compound ID | Substitution Pattern | IC₅₀ (µM) vs. A549 Lung Cancer[4] | IC₅₀ (µM) vs. HFL-1 Normal Lung[4] | Selectivity Index (SI)¹ |

| 3a | 4-(N,N-dimethylamino)phenyl | 13.49 ± 0.17 | 114.50 ± 0.01 | 8.49 |

| 3h | 4-(N,N-diethylamino)phenyl | 22.54 ± 0.25 | 173.20 ± 10 | 7.68 |

| Staurosporine | (Standard Drug) | ~1-10 nM (Varies) | Low µM | Low |

| ¹ Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells. |

Secondary Assay: Elucidating the Mechanism of Cell Death

A critical follow-up for active compounds is to determine how they kill cancer cells. Dysregulation of apoptosis (programmed cell death) is a hallmark of cancer, and many effective chemotherapeutics function by reactivating this pathway.[12][13] The intrinsic apoptotic pathway, governed by the Bcl-2 family of proteins, is a common target.[14][15]

Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

-

Analysis: Analyze the stained cells using a flow cytometer.

-

Healthy cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative (phosphatidylserine has flipped to the outer membrane).

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive (membrane integrity is lost).

-

Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrazole carbothioamides have demonstrated promising activity against a range of bacterial and fungal pathogens.[5][7][16][17] The screening process must be systematic and adhere to established standards to ensure reproducibility and clinical relevance.

Primary Assay: Disk Diffusion and Broth Microdilution

The initial screen aims to identify compounds with any antimicrobial activity. The disk diffusion method provides a qualitative assessment, while the broth microdilution method yields quantitative Minimum Inhibitory Concentration (MIC) data.[18][19] All testing should follow guidelines from recognized bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for self-validation.[20][21]

Step-by-Step Protocol: Broth Microdilution for MIC Determination

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[19]

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin, Fluconazole).

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Antimicrobial Activity of Representative Derivatives

| Compound ID | MIC (µg/mL) vs. S. aureus (Gram +)[7] | MIC (µg/mL) vs. E. coli (Gram -)[7] | MIC (µg/mL) vs. A. niger (Fungus)[7] |

| 5a | 15 | 15 | >100 |

| 5b | 15 | 15 | 15 |

| 5c | 10 | 10 | 20 |

| Ciprofloxacin | ~1 | ~0.5 | N/A |

| Fluconazole | N/A | N/A | ~16 |

Anti-inflammatory Activity Screening

Screening for NF-κB Pathway Inhibition

A robust method for screening NF-κB inhibitors is a cell-based luciferase reporter assay.[25] This assay utilizes a cell line (e.g., HEK293 or C2C12 muscle cells) engineered to express the luciferase gene under the control of an NF-κB response element.[25]

Causality Behind the Protocol: In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB.[26] When stimulated by an inflammatory agent like Tumor Necrosis Factor-alpha (TNF-α), a signaling cascade is initiated, leading to the degradation of IκB.[25][27] This frees NF-κB to translocate to the nucleus, bind to the response element, and drive the transcription of target genes—in this case, luciferase. An effective pyrazole carbothioamide inhibitor will block this cascade, resulting in a reduced luciferase signal.

Protocol: TNF-α-Induced NF-κB Luciferase Reporter Assay

-

Cell Culture: Plate NF-κB luciferase reporter cells in a white, opaque 96-well plate.

-

Pre-treatment: Treat cells with various concentrations of the pyrazole carbothioamide derivatives for 1-2 hours.

-

Stimulation: Induce NF-κB activation by adding TNF-α (e.g., 10 ng/mL) to all wells except the unstimulated control.

-

Incubation: Incubate for 6-8 hours to allow for luciferase expression.

-

Lysis and Reading: Add a luciferase assay reagent that lyses the cells and provides the necessary substrate (luciferin). Measure the resulting luminescence using a luminometer.

-

Analysis: Normalize the luminescence signal to cell viability (measured in a parallel plate) to exclude cytotoxic effects. Calculate the percent inhibition of NF-κB activity relative to the TNF-α-stimulated control.

Conclusion and Forward Outlook

This guide provides a strategic framework for the comprehensive biological screening of pyrazole carbothioamide derivatives. By integrating scientifically grounded, step-by-step protocols with an understanding of the underlying molecular mechanisms, researchers can efficiently navigate the path from a synthesized library to validated lead compounds. The true power of this scaffold lies in its versatility. Future work should continue to explore its potential against a wider range of therapeutic targets, including viral diseases and neurodegenerative disorders, while employing advanced techniques like molecular docking and in vivo animal models to further refine and develop the most promising candidates.[4][28]

References

-

Al-Ostoot, F.H., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega. Available at: [Link]

-

Al-Ostoot, F.H., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. PubMed Central. Available at: [Link]

-

Fadila, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

-

Kumar, C.B., et al. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience. Available at: [Link]

-

Wang, X., et al. (2025). Discovery of New Pyrazolone Carbothioamide Derivatives as Potent Antifungal Agents for the Treatment of Candidiasis and Cryptococcosis. Journal of Medicinal Chemistry. Available at: [Link]

-

Korkmaz, A., et al. (2023). Proposed reaction mechanism for the formation of pyrazole-carbothioamide. ResearchGate. Available at: [Link]

-

Abdel-Wahab, B.F., et al. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules. Available at: [Link]

-

Tariq, M. & Sharma, R. (2023). Antimicrobial Susceptibility Testing. StatPearls. Available at: [Link]

-

Zhu, S.L., et al. (2013). Synthesis and in vitro cytotoxic activity evaluation of novel heterocycle bridged carbothioamide type isosteviol derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Srichana, T., et al. (2017). Biological evaluation of 2-pyrazolinyl-1-carbothioamide derivatives against HCT116 human colorectal cancer cell lines and elucidation on QSAR and molecular binding modes. Journal of Molecular Structure. Available at: [Link]

-

Singh, S., et al. (2024). Overcoming cancer drug resistance: insights into Apoptotic pathway modulation by plant-based nanoparticle and natural products. Frontiers in Pharmacology. Available at: [Link]

-

Singh, V., et al. (2016). Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research. Available at: [Link]

-

Kamal, A., et al. (2021). Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. Letters in Drug Design & Discovery. Available at: [Link]

-

O'Dea, E. & Hoffmann, A. (2021). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. International Journal of Molecular Sciences. Available at: [Link]

-

Yusoff, M.S.M., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available at: [Link]

-

Special Issue "Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery". MDPI. Available at: [Link]

-

El-Sayed, N.A.E.H., et al. (2025). Anticancer and molecular docking studies of some new pyrazole-1-carbothioamide nucleosides. ResearchGate. Available at: [Link]

-

Institute for Health and Consumer Protection. (n.d.). Methodologies for Antimicrobial Susceptibility Testing. Amr One Health. Available at: [Link]

-

Tsuruo, T., et al. (2011). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. Cancer Science. Available at: [Link]

-

El-Sabbagh, O.I., et al. (2025). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. ResearchGate. Available at: [Link]

-

Gomaa, A.M., et al. (2025). Novel N -bridged pyrazole-1-carbothioamides With Potential Antiproliferative Activity: design, synthesis, In Vitro and In Silico Studies. ResearchGate. Available at: [Link]

-

Wang, Y., et al. (2019). Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines. Frontiers in Pharmacology. Available at: [Link]

-

Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics. Available at: [Link]

-

Gomaa, A.M., et al. (2024). Novel N-bridged pyrazole-1-carbothioamides With Potential Antiproliferative Activity: design, synthesis, In Vitro and In Silico Studies. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

-

World Organisation for Animal Health. (n.d.). Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. WOAH. Available at: [Link]

-

Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. JCHR. Available at: [Link]

-

Carneiro, B.A. & El-Deiry, W.S. (2020). Targeting apoptotic pathways for cancer therapy. Journal of Clinical Investigation. Available at: [Link]

-

Xu, S., et al. (2025). Activation of NF-κ B signaling pathway by inflammatory regulators and associated drug discovering. ResearchGate. Available at: [Link]

-

Manikandan, A., et al. (2017). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of the Serbian Chemical Society. Available at: [Link]

-

The European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST Home. EUCAST. Available at: [Link]

-

Nagaraju, K., et al. (2013). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. PLoS Currents. Available at: [Link]

-

Pencik, J., et al. (2016). Apoptosis Deregulation and the Development of Cancer Multi-Drug Resistance. Cancers. Available at: [Link]

-

U.S. Food & Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. FDA. Available at: [Link]

-

Preprints.org. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. Available at: [Link]

-

Al-Ghorbani, M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports. Available at: [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jchr.org [jchr.org]

- 7. nanobioletters.com [nanobioletters.com]

- 8. researchgate.net [researchgate.net]

- 9. Biological evaluation of 2-pyrazolinyl-1-carbothioamide derivatives against HCT116 human colorectal cancer cell lines and elucidation on QSAR and molecular binding modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Overcoming cancer drug resistance: insights into Apoptotic pathway modulation by plant-based nanoparticle and natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. Apoptosis Deregulation and the Development of Cancer Multi-Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of New Pyrazolone Carbothioamide Derivatives as Potent Antifungal Agents for the Treatment of Candidiasis and Cryptococcosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. pdb.apec.org [pdb.apec.org]

- 20. EUCAST: EUCAST - Home [eucast.org]

- 21. fda.gov [fda.gov]

- 22. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 23. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery | Pharmaceuticals | MDPI [mdpi.com]

- 25. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 26. creative-diagnostics.com [creative-diagnostics.com]

- 27. researchgate.net [researchgate.net]

- 28. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1H-Pyrazole-5-carbothioamide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrazole-5-carbothioamide core is a significant pharmacophore in modern medicinal chemistry, underpinning the development of a wide array of therapeutic agents. This guide provides a comprehensive overview of this heterocyclic scaffold, from the historical context of pyrazole discovery to contemporary synthetic strategies and its expanding role in drug development. We will delve into the mechanistic principles of its synthesis, its key physicochemical properties, and highlight its diverse biological activities, including antimicrobial and anticancer properties. This document serves as a technical resource for researchers engaged in the design and synthesis of novel therapeutics based on the pyrazole-carbothioamide framework.

Introduction: The Pyrazole Scaffold in Heterocyclic Chemistry

The story of this compound begins with the broader history of pyrazole chemistry. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, was first brought to prominence by Ludwig Knorr in 1883 through his synthesis of antipyrine, a pyrazolone derivative.[1] This discovery opened the floodgates for the exploration of pyrazole-containing compounds and their derivatives. The Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, remains a cornerstone of pyrazole chemistry to this day.[2][3][4]

The introduction of the carbothioamide functional group at the 5-position of the pyrazole ring has given rise to a class of compounds with a distinct and potent range of biological activities. These compounds have been extensively investigated for their therapeutic potential, demonstrating antimicrobial, anti-inflammatory, and anticancer properties, among others.

Synthetic Strategies for the this compound Core

The synthesis of the this compound scaffold can be broadly categorized into two main strategies, each offering distinct advantages depending on the desired substitution pattern and the availability of starting materials.

Strategy A: Pyrazole Ring Construction Followed by Thioamidation

This is the more prevalent approach, involving the initial formation of a pyrazole ring bearing a precursor functional group at the C5 position, typically a carboxylic acid or an ester. This intermediate is then converted to the desired carbothioamide. A key advantage of this strategy is the ability to introduce diverse functionalities at the thioamide nitrogen at a late stage of the synthesis.

A generalized workflow for this strategy is presented below:

Figure 1: General workflow for the synthesis of this compound via a pyrazole-5-carboxylate intermediate.

Strategy B: Precursor Thioamidation Followed by Pyrazole Ring Formation

In this alternative strategy, the carbothioamide functionality is incorporated into an acyclic precursor before the cyclization reaction to form the pyrazole ring. This approach is particularly useful when the desired amine for the thioamide is sensitive to the conditions required for late-stage functionalization.

A common manifestation of this strategy involves the reaction of chalcones with thiosemicarbazide.

Figure 2: Synthesis of this compound derivatives from chalcones.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound derivatives, based on established literature procedures.

Protocol 1: Synthesis of Pyrazole-5-carboxylate Ester via Knorr Cyclization

Objective: To synthesize a substituted pyrazole-5-carboxylate ester.

Materials:

-

Substituted hydrazine (1.0 eq)

-

β-Ketoester (e.g., ethyl acetoacetate) (1.0 eq)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the substituted hydrazine (1.0 eq) in ethanol.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Add the β-ketoester (1.0 eq) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound Derivatives from Chalcones

Objective: To synthesize a 3,5-disubstituted-4,5-dihydro-1H-pyrazole-1-carbothioamide.

Materials:

-

Substituted chalcone (1.0 eq)

-

Thiosemicarbazide (1.0 eq)

-

Ethanol or Acetic Acid

-

Sodium hydroxide or a suitable base (if starting from aldehyde and ketone)

Procedure:

-

If the chalcone is not pre-synthesized, it can be prepared via a Claisen-Schmidt condensation of a substituted benzaldehyde and a substituted acetophenone in the presence of a base like sodium hydroxide in ethanol.

-

To a solution of the chalcone (1.0 eq) in ethanol or acetic acid, add thiosemicarbazide (1.0 eq).

-

Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Physicochemical Properties and Spectroscopic Data

The physicochemical properties of this compound and its derivatives can vary significantly based on their substitution patterns. The following table summarizes typical spectroscopic data for a representative derivative, 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide.

| Spectroscopic Data | Characteristic Features |

| ¹H NMR | Signals for the pyrazoline ring protons, typically in the range of 3.0-6.0 ppm, often showing diastereotopic splitting. Aromatic protons will appear in the 7.0-8.0 ppm region. The NH₂ protons of the carbothioamide group will appear as a broad singlet. |

| ¹³C NMR | The C=S carbon of the carbothioamide typically resonates around 170-180 ppm. Signals for the pyrazoline ring carbons and aromatic carbons will be present in their expected regions. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the NH₂ group (around 3400-3200 cm⁻¹), C=N stretching of the pyrazoline ring (around 1600 cm⁻¹), and C=S stretching (around 1200-1050 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M⁺) is typically observed, along with characteristic fragmentation patterns of the pyrazole and carbothioamide moieties. |

Applications in Drug Discovery and Development

The this compound scaffold is a versatile platform for the development of new therapeutic agents, with derivatives showing a broad spectrum of biological activities.

Figure 3: Diverse biological activities of this compound derivatives.

Antimicrobial Activity

Numerous studies have demonstrated the potent antibacterial and antifungal properties of this compound derivatives. For example, N,N-dimethylaminophenyl substituted pyrazole carbothioamide derivatives have shown significant activity against various bacterial and fungal strains.[1] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Anticancer Activity

The pyrazole-carbothioamide scaffold has emerged as a promising template for the design of novel anticancer agents. These compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth. Their mechanism of action can involve the inhibition of key signaling pathways or interaction with DNA.

Anti-inflammatory Activity

Certain derivatives of 1H-pyrazole-carbothioamide have exhibited significant anti-inflammatory properties, with some showing selective inhibition of cyclooxygenase-2 (COX-2), an important target in inflammation. This makes them attractive candidates for the development of safer non-steroidal anti-inflammatory drugs (NSAIDs).

Conclusion and Future Perspectives

The this compound scaffold, with its rich history rooted in the discovery of the pyrazole ring, continues to be a fertile ground for drug discovery. The synthetic versatility of this core allows for the creation of large libraries of compounds with diverse substitution patterns, enabling the fine-tuning of their biological activities. Future research in this area is likely to focus on the development of more potent and selective agents targeting specific diseases, as well as the exploration of novel biological targets for this privileged scaffold. The ongoing advancements in synthetic methodologies, including multicomponent and catalyst-free reactions, will further accelerate the discovery of new therapeutic leads based on the this compound framework.

References

- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.

-

Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

- Letters in Applied NanoBioScience. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience, 10(4), 2825-2834.

-

J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]

- Sharma, P., et al. (2023). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. Beilstein Journal of Organic Chemistry, 19, 231-244.

-

ResearchGate. (n.d.). Synthesis of 5‐hydroxy‐1H‐pyrazole‐1‐carbothioamide derivative 14. Retrieved from [Link]

- Asian Journal of Chemistry. (2023). Catalyst Free Synthesis of Thioamides from Pyrazole Aldehydes using DMSO as Solvent. Asian Journal of Chemistry, 35(6), 1417-1422.

-

ResearchGate. (n.d.). Synthesis of pyrazole-1-carbothioamide 5 and pyrido[2,3-d]pyrimidinthione derivatives 7a,b. Retrieved from [Link]

- El Massry, A. M., et al. (2021). A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. Biointerface Research in Applied Chemistry, 11(6), 13779-13789.

- Al-Zoubi, R. M., et al. (2025). Synthesis, characterization of 3,5-disubstitutedaryl-4,5-dihydro-1H- pyrazole-1-carbothioamide derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 12(1), 1-10.

- Gomha, S. M., et al. (2016). Synthesis of New 3-Heteroarylindoles as Potential Anticancer Agents. Molecules, 21(7), 914.

- Ouici, H. B., et al. (2016). Experimental and quantum chemical studies on the corrosion inhibition effect of synthesized pyrazole derivatives on mild steel in hydrochloric acid. Journal of Adhesion Science and Technology, 30(24), 2695-2714.

- Sharma, P., et al. (2023).

-

NIH. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Retrieved from [Link]

-

NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

Sources

Spectroscopic Characterization of 1H-Pyrazole-5-carbothioamide: A Technical Guide for Researchers

Affiliation: Advanced Molecular Spectroscopy Division

Foreword: Navigating the Spectroscopic Landscape of a Novel Heterocycle

In the dynamic field of medicinal chemistry and drug development, the pyrazole scaffold remains a cornerstone for the design of novel therapeutic agents. Its unique electronic properties and versatile substitution patterns have led to its incorporation into a multitude of clinically significant molecules. The introduction of a carbothioamide functionality at the 5-position of the pyrazole ring, yielding 1H-Pyrazole-5-carbothioamide, presents a molecule of considerable interest for further chemical exploration and biological screening.

This technical guide is designed for researchers, scientists, and drug development professionals who are engaged in the synthesis, characterization, and application of pyrazole-based compounds. It is important to note that while extensive spectroscopic data exists for a wide array of substituted pyrazole carbothioamides and related pyrazoline derivatives, a comprehensive, publicly available experimental dataset for the parent compound, this compound, is not readily accessible in common spectral databases as of the time of this writing.

Therefore, this guide adopts a predictive and pedagogical approach. Leveraging fundamental principles of spectroscopic analysis and drawing upon data from closely related, structurally characterized analogs, we will construct a detailed and well-reasoned prediction of the NMR, IR, and Mass Spectrometry data for this compound. This document is intended not only as a reference for the predicted spectral characteristics of this specific molecule but also as a broader educational tool to enhance the reader's proficiency in the spectroscopic analysis of novel heterocyclic compounds.

The Molecular Architecture: this compound

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, with a carbothioamide group (-C(=S)NH₂) attached to the carbon atom at the 5-position.

Figure 1: Chemical structure of this compound.

The key structural features that will dictate the spectroscopic output are:

-

The aromatic pyrazole ring with its distinct electronic environment.

-

The C-H bonds on the pyrazole ring.

-

The N-H protons of the pyrazole ring and the amide group.

-

The thiocarbonyl (C=S) group.

-

The primary amide (-NH₂) group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide invaluable information about the molecular framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, yet highly informative. The chemical shifts are predicted based on the known values for unsubstituted pyrazole and the electronic effects of the carbothioamide group.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H1 (N-H) | 12.0 - 14.0 | Broad Singlet | - | The acidic proton on the pyrazole nitrogen is expected to be significantly deshielded and will likely appear as a broad signal due to quadrupole broadening and potential exchange. |

| H3 | ~ 7.8 | Doublet | J3,4 ≈ 2-3 Hz | This proton is adjacent to a nitrogen atom and is expected to be downfield. It will be split by the H4 proton. |

| H4 | ~ 6.5 | Doublet | J4,3 ≈ 2-3 Hz | This proton is coupled to H3 and is expected to be at a more upfield position compared to H3. |

| -NH₂ | 7.5 - 8.5 | Broad Singlet | - | The amide protons are typically broad due to quadrupole broadening and exchange. Their chemical shift can be highly dependent on solvent and concentration. |

Expert Insight: The broadness of the N-H signals is a key characteristic. Running the experiment in a deuterated solvent like DMSO-d₆ can help in observing these exchangeable protons more clearly than in CDCl₃. The addition of a drop of D₂O would cause the N-H signals to disappear, confirming their assignment.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C5 | ~ 145 | The carbon bearing the carbothioamide group is expected to be deshielded due to its attachment to two nitrogen atoms and the electron-withdrawing nature of the substituent. |

| C3 | ~ 135 | This carbon is adjacent to a nitrogen atom and is expected to be downfield. |

| C4 | ~ 110 | This carbon is expected to be the most upfield of the pyrazole ring carbons. |

| C=S | ~ 180 | The thiocarbonyl carbon is highly deshielded and typically appears in this downfield region. |

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will be characterized by the vibrational modes of the N-H, C-H, C=N, and C=S bonds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |

| N-H Stretch (Amide) | 3400 - 3200 | Medium-Strong, Doublet | Primary Amide (-NH₂) |

| N-H Stretch (Pyrazole) | 3150 - 3050 | Medium, Broad | Pyrazole N-H |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium-Weak | Pyrazole C-H |

| C=N Stretch | 1620 - 1580 | Medium-Strong | Pyrazole Ring |

| N-H Bend (Amide) | 1650 - 1600 | Strong | Primary Amide (-NH₂) |

| C=S Stretch | 1200 - 1050 | Medium-Strong | Thioamide (C=S) |

Trustworthiness of the Protocol: To obtain a high-quality IR spectrum, it is crucial to ensure the sample is free of water, as the broad O-H stretch can obscure the N-H region. Using a dry KBr pellet or a thin film on a salt plate (for solids) is recommended. An Attenuated Total Reflectance (ATR) accessory is a modern and convenient alternative that requires minimal sample preparation.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further confirm its structure.

-

Molecular Ion (M⁺•): The expected exact mass of this compound (C₄H₅N₃S) is approximately 127.02 g/mol . The molecular ion peak should be readily observable in the mass spectrum.

-

Key Fragmentation Pathways: The fragmentation of this compound is likely to involve the loss of small, stable molecules or radicals from the carbothioamide group and the pyrazole ring.

Figure 2: A simplified representation of potential fragmentation pathways for this compound in a mass spectrometer.

Experimental Causality: The choice of ionization technique is critical. Electron Ionization (EI) is likely to produce a rich fragmentation pattern, which is excellent for structural elucidation. For a softer ionization that preserves the molecular ion, Electrospray Ionization (ESI) or Chemical Ionization (CI) would be more suitable. High-resolution mass spectrometry (HRMS) would be invaluable for confirming the elemental composition of the molecular ion and its fragments.

Synthesis of this compound: A Conceptual Workflow

While this guide focuses on spectroscopic characterization, understanding the synthesis of the target molecule provides essential context. A common route to pyrazole-5-carbothioamides involves the cyclization of a suitable precursor with thiosemicarbazide.

Figure 3: A generalized workflow for the synthesis and characterization of this compound.

Conclusion: A Predictive Framework for Spectroscopic Elucidation

This technical guide has provided a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. By understanding the fundamental principles of NMR, IR, and Mass Spectrometry and applying them to the known characteristics of the pyrazole and carbothioamide functional groups, researchers can approach the synthesis and characterization of this and related novel compounds with a robust analytical framework. The data and interpretations presented herein should serve as a valuable benchmark for the experimental characterization of this promising heterocyclic scaffold.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link][1]

-

El-Shazly, R. M. (2009). Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4,5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(1), 259-264. [Link][2]

-

Hussein, A. H., & Abbas, S. J. (2015). Synthesis and characterization of new 3,5-disubstituted-4,5-dihydro-1H-pyrazole and their carbothioamide derivatives. European Journal of Chemistry, 6(1), 78-83. [Link][3]

-

NIST. 1H-Pyrazole. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer-Verlag.

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 1H-Pyrazole-5-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies and interpretations involved in the crystal structure analysis of 1H-Pyrazole-5-carbothioamide. As a molecule of significant interest in medicinal chemistry and materials science, a thorough understanding of its solid-state structure is paramount for rational drug design and the development of novel materials. Pyrazole derivatives are recognized as 'privileged structures' in drug design due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The carbothioamide moiety further enhances its potential through versatile hydrogen bonding capabilities.

This document moves beyond a standard protocol, offering insights into the causal relationships behind experimental choices and ensuring a self-validating framework for the described methodologies.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthetic Pathway

The synthesis of this compound derivatives typically involves a cyclocondensation reaction. A common and efficient method is the reaction of a chalcone derivative with thiosemicarbazide in the presence of a base, such as sodium hydroxide, in an alcoholic solvent.[2][3][4] While various substituted pyrazole carbothioamides have been synthesized using this approach[2][5], the synthesis of the parent compound follows a similar principle.

Another versatile method for synthesizing pyrazole carbothioamide derivatives is a one-pot, multi-component reaction involving hydrazine hydrate, an arylidene malononitrile, and an isothiocyanate, which can be efficiently catalyzed.[6]

Protocol for Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step. The slow evaporation technique is a widely employed and effective method.

Step-by-Step Protocol:

-

Solvent Selection: Dissolve the synthesized this compound in a suitable solvent or a mixture of solvents. Common choices include ethanol, dimethylformamide (DMF), or mixtures like ethanol-petroleum ether.[3][7] The ideal solvent should have moderate volatility and the compound should exhibit good solubility at elevated temperatures and lower solubility at room temperature.

-

Preparation of a Saturated Solution: Gently heat the solvent and dissolve the compound until a saturated or near-saturated solution is obtained.

-

Filtration: Filter the hot solution to remove any particulate impurities that could act as unwanted nucleation sites.

-

Slow Evaporation: Transfer the filtered solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent at a constant temperature.

-

Crystal Harvesting: Monitor the vial over several days to weeks for the formation of well-defined single crystals. Once formed, carefully harvest the crystals and dry them.

The quality of the resulting crystals is paramount for successful X-ray diffraction analysis.

Single-Crystal X-ray Diffraction (SC-XRD): Unveiling the Molecular Architecture

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal lattice.

The Experimental Workflow

The following diagram illustrates the typical workflow for SC-XRD analysis.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Interpreting the Crystallographic Data

The final output of an SC-XRD experiment is a crystallographic information file (CIF), which contains a wealth of information about the crystal structure.

| Parameter | Description | Expected Significance for this compound |

| Crystal System & Space Group | Describes the symmetry of the crystal lattice. | Pyrazole derivatives commonly crystallize in monoclinic (e.g., P2₁/c, P2₁/n, C2/c) or triclinic (P-1) systems.[3][8][9][10][11] |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit of the crystal. | These values are unique to the specific crystal form. |

| Z | The number of molecules in the unit cell. | Typically 2, 4, or 8 for pyrazole derivatives.[3][8][9] |

| Bond Lengths & Angles | Precise measurements of the distances and angles between atoms. | Confirms the covalent structure and can indicate electronic effects. |

| Torsion Angles | Describes the conformation of the molecule. | The planarity of the pyrazole ring and the orientation of the carbothioamide group are key conformational features. |

| R-factor (R₁) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | A lower R-factor indicates a better fit. |

Molecular and Supramolecular Structure

The crystal structure reveals not only the geometry of a single molecule but also how molecules pack together in the solid state, which is governed by intermolecular interactions.

The Molecular Structure

Based on related structures, the pyrazole ring in this compound is expected to be nearly planar.[9] The carbothioamide group may be twisted relative to the pyrazole ring.[9]

Intermolecular Interactions and Crystal Packing

The hydrogen bonding capabilities of the amine (N-H) and thioamide (C=S) groups, along with the pyrazole ring nitrogens, are expected to dominate the crystal packing.

-

N-H···S Hydrogen Bonds: The thioamide sulfur is a good hydrogen bond acceptor, and N-H···S interactions are a common feature in the crystal structures of carbothioamides, often forming dimeric motifs or chains.[3][7]

-

N-H···N Hydrogen Bonds: The pyrazole ring nitrogen can also act as a hydrogen bond acceptor, leading to N-H···N interactions that link molecules together.[7][12][13]

-

π-π Stacking: The aromatic pyrazole rings can engage in π-π stacking interactions, further stabilizing the crystal packing.[1][9]

These interactions collectively create a robust three-dimensional supramolecular architecture.

Caption: Key Intermolecular Interactions in Pyrazole Carbothioamides.

Hirshfeld Surface Analysis: Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the intermolecular interactions within a crystal.

Principles of Hirshfeld Analysis

The Hirshfeld surface is a three-dimensional surface that partitions the crystal space, defining the region where the electron distribution of a promolecule (the molecule of interest) is greater than that of all other molecules in the crystal. This surface can be color-mapped with various properties, such as dnorm, to highlight intermolecular contacts.

-

dnorm Surface: The normalized contact distance, dnorm, is a key property mapped onto the Hirshfeld surface.

-

Red spots: Indicate close contacts (shorter than the van der Waals radii), highlighting significant interactions like hydrogen bonds.[12]

-

Blue regions: Represent longer contacts.

-

White areas: Correspond to contacts around the van der Waals separation.

-

2D Fingerprint Plots

The 2D fingerprint plot is a histogram that summarizes the intermolecular contacts, plotting the distance from the Hirshfeld surface to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). The percentage contribution of different types of contacts can be calculated from these plots.

For pyrazole derivatives, the most significant contributions to the crystal packing are often from H···H, O···H/H···O (or S···H/H···S for thioamides), C···H/H···C, and N···H/H···N interactions.[8][12][13] This analysis provides quantitative insights into the forces governing the crystal packing.

Conclusion

The crystal structure analysis of this compound provides critical insights into its molecular conformation and the supramolecular architecture governed by a network of hydrogen bonds and π-π stacking interactions. This detailed structural knowledge is indispensable for understanding its physicochemical properties and for guiding the design of new derivatives with enhanced biological activity or material properties. The combination of single-crystal X-ray diffraction and Hirshfeld surface analysis offers a robust framework for a comprehensive understanding of the solid-state behavior of this important heterocyclic compound.

References

-

Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Crystal structure and Hirshfeld surface analysis of novel pyrazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide in a Cocrystal with 1,3-bis(4-Methoxyphenyl)prop-2-en-1-one and Dimethylformamide Solvate. (2022). MDPI. Retrieved from [Link]

-

Crystal Structure and Hirshfeld Surface Analysis of 3,5,5-trimethyl-1- tosyl-4,5-dihydro-1H-pyrazole. (2023). ALL SCIENCES PROCEEDINGS. Retrieved from [Link]

-

Synthesis of pyrazole-1-carbothioamide 5 and pyrido[2,3-d]pyrimidinthione derivatives 7a,b. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of pyrazol-carbothioamide derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

3-Methyl-5-oxo-4-(2-phenylhydrazinylidene)-4,5-dihydro-1H-pyrazole-1-carbothioamide. (2011). International Union of Crystallography. Retrieved from [Link]

-

5-Hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Synthesis, X-ray diffraction, Hirshfeld surface analysis, computational chemistry and molecular docking studies of two carbothioamide, 3-(4-chlorophenyl)-5-(thiophene-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and 3-(4-methoxyphenyl)-5-(thiophene-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamide. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, Characterization and Crystal Structures of 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide and 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. (2012). MDPI. Retrieved from [Link]

-

Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. (2021). Letters in Applied NanoBioScience. Retrieved from [Link]

-

Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide. (2022). Cardiff University. Retrieved from [Link]

-

Carbothioamide Based Pyrazoline Derivative: Synthesis, Single Crystal Structure, DFT/TD-DFT, Hirshfeld Surface Analysis and Biological Studies. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. (2021). Biointerface Research in Applied Chemistry. Retrieved from [Link]

-

Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. (2022). MDPI. Retrieved from [Link]

Sources

- 1. Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Characterization and Crystal Structures of 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide and 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | MDPI [mdpi.com]

- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 5. nanobioletters.com [nanobioletters.com]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. 5-Hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal Structure and Hirshfeld Surface Analysis of 3,5,5-trimethyl-1- tosyl-4,5-dihydro-1H-pyrazole | International Conference on Frontiers in Academic Research [as-proceeding.com]

- 9. 3-Methyl-5-oxo-4-(2-phenylhydrazinylidene)-4,5-dihydro-1H-pyrazole-1-carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility Profile of 1H-Pyrazole-5-carbothioamide in Common Laboratory Solvents

Foreword: Navigating the Critical Parameter of Solubility

In the landscape of chemical research and pharmaceutical development, understanding the solubility of a compound is not merely a preliminary step but a cornerstone of successful experimental design and formulation. For researchers, scientists, and drug development professionals, a comprehensive grasp of a molecule's solubility profile is paramount for everything from reaction kinetics and purification strategies to bioavailability and therapeutic efficacy. This guide provides an in-depth technical exploration of the solubility profile of 1H-Pyrazole-5-carbothioamide, a heterocyclic compound of significant interest due to the prevalence of the pyrazole motif in medicinal chemistry.[1] While specific quantitative solubility data for this exact molecule is not extensively documented in publicly available literature, this guide will equip you with the foundational knowledge, predictive insights, and robust experimental protocols to confidently determine and interpret its solubility in your own laboratory setting.

Physicochemical Properties and Predicted Solubility of this compound

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses a unique combination of functional groups that dictate its interactions with various solvents.

Molecular Structure:

-

Pyrazole Ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The aromatic nature contributes to a degree of hydrophobicity.[2]

-

Carbothioamide Group (-C(=S)NH2): This functional group is polar and capable of acting as both a hydrogen bond donor (via the N-H protons) and acceptor (via the nitrogen and sulfur atoms). This significantly influences its potential for interaction with polar solvents.

-

Imino (-NH-) and Amino (-NH2) Groups: Both groups are capable of hydrogen bonding, further enhancing the potential for solubility in protic solvents.

Based on these structural features, a qualitative solubility profile can be predicted:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic (e.g., Water, Ethanol, Methanol) | Low to Moderate | The presence of hydrogen bond donors and acceptors suggests some affinity for protic solvents. However, the overall molecule, with its aromatic ring, may not be sufficiently polar to overcome the strong hydrogen bonding network of water, leading to limited solubility. Solubility is expected to be better in alcohols like ethanol and methanol compared to water. |

| Polar Aprotic (e.g., DMSO, DMF, Acetone, Acetonitrile) | Moderate to High | These solvents can act as hydrogen bond acceptors and have dipole moments that can effectively solvate the polar carbothioamide group. DMSO, in particular, is often an excellent solvent for a wide range of organic compounds. The synthesis of similar pyrazole carbothioamide derivatives has been reported in acetonitrile, suggesting good solubility.[3] |

| Non-Polar (e.g., Hexane, Toluene) | Low | The significant polarity imparted by the carbothioamide and pyrazole nitrogen atoms makes it unlikely to be soluble in non-polar solvents. "Like dissolves like" is a guiding principle here. |

Experimental Determination of Solubility: A Validating Protocol

To move from prediction to precise quantification, a systematic experimental approach is necessary. The following protocols for determining both thermodynamic and kinetic solubility are presented as self-validating systems, ensuring accuracy and reproducibility.

Thermodynamic Solubility (Equilibrium Method)

This method determines the true equilibrium solubility of the compound and is crucial for understanding its behavior in saturated solutions.

Principle: A supersaturated solution of the compound is prepared and allowed to equilibrate over an extended period. The concentration of the dissolved compound in the supernatant is then measured.

Step-by-Step Protocol:

-

Preparation of Stock Solution:

-

Accurately weigh a known amount of this compound.

-

Dissolve the compound in a suitable volatile solvent in which it is highly soluble (e.g., methanol or acetone) to create a concentrated stock solution.

-

-

Sample Preparation:

-

Aliquot a small, precise volume of the stock solution into several vials.

-

Evaporate the solvent under a gentle stream of nitrogen to leave a thin film of the solid compound at the bottom of each vial. This increases the surface area for dissolution.

-

-

Equilibration:

-

Add a precise volume of the desired test solvent (e.g., water, ethanol, DMSO) to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C) and agitate for 24-48 hours to ensure equilibrium is reached.

-

-

Sample Clarification:

-

After equilibration, carefully remove the vials and allow any undissolved solid to settle.

-

Filter the supernatant through a 0.45 µm syringe filter to remove any remaining solid particles. Alternatively, centrifuge the vials at high speed and carefully collect the supernatant.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations in the test solvent.

-

Analyze the filtered supernatant and the calibration standards using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-